molecular formula C7H6ClNO3 B1320782 2-Methyl-5-Nitro-6-Chlorophenol CAS No. 39183-20-5

2-Methyl-5-Nitro-6-Chlorophenol

Cat. No.: B1320782
CAS No.: 39183-20-5
M. Wt: 187.58 g/mol
InChI Key: FYPOFAFXSGYVLK-UHFFFAOYSA-N
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Description

2-Methyl-5-Nitro-6-Chlorophenol is an organic compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol It is a chlorinated nitrophenol derivative, characterized by the presence of a methyl group, a nitro group, and a chlorine atom on a phenol ring

Scientific Research Applications

2-Methyl-5-Nitro-6-Chlorophenol has several applications in scientific research:

Mechanism of Action

Phenolic compounds can interact with biological systems in various ways. They can act as antioxidants, neutralizing harmful free radicals in the body. Some phenolic compounds have antimicrobial properties, inhibiting the growth of bacteria and fungi. Others can interfere with the function of certain enzymes, altering biochemical pathways .

The pharmacokinetics of phenolic compounds - how they are absorbed, distributed, metabolized, and excreted in the body - can vary widely depending on their chemical structure. Factors such as the number and position of hydroxyl groups on the benzene ring, the presence of other substituents, and the compound’s overall size and shape can all influence its pharmacokinetic properties .

The action of phenolic compounds can also be influenced by environmental factors. For example, the presence of other chemicals can affect their stability and efficacy. Temperature, pH, and light conditions can also play a role .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-Nitro-6-Chlorophenol typically involves the nitration of 2-Methyl-6-Chlorophenol. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-Nitro-6-Chlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 2-Methyl-5-Amino-6-Chlorophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-Chloro-6-Methyl-3-Nitrophenol
  • 2-Methyl-5-Nitrophenol
  • 2-Methyl-6-Chlorophenol

Comparison: 2-Methyl-5-Nitro-6-Chlorophenol is unique due to the presence of both a nitro group and a chlorine atom on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-chloro-6-methyl-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-4-2-3-5(9(11)12)6(8)7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPOFAFXSGYVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601883
Record name 2-Chloro-6-methyl-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39183-20-5
Record name 2-Chloro-6-methyl-3-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39183-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methyl-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 2-chloro-6-methyl-3-nitro
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